silane CAS No. 111722-98-6](/img/structure/B14333977.png)
[(1-Ethoxypenta-1,4-dien-1-yl)oxy](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Ethoxypenta-1,4-dien-1-yl)oxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silane group bonded to a penta-1,4-dien-1-yl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethoxypenta-1,4-dien-1-yl)oxysilane typically involves the reaction of penta-1,4-dien-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Penta-1,4-dien-1-ol+TrimethylchlorosilaneBase(1-Ethoxypenta-1,4-dien-1-yl)oxysilane+HCl
Industrial Production Methods
On an industrial scale, the production of (1-Ethoxypenta-1-yl)oxysilane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Ethoxypenta-1-4-dien-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1-Ethoxypenta-1-4-dien-1-yl)oxysilane has several scientific research applications, including:
Organic Synthesis: It is used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Wirkmechanismus
The mechanism by which (1-Ethoxypenta-1-4-dien-1-yl)oxysilane exerts its effects involves the interaction of the silane group with various molecular targets. The silane group can form stable bonds with oxygen, nitrogen, and other heteroatoms, facilitating the formation of complex molecular structures. The pathways involved in these interactions depend on the specific application and the nature of the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Ethenyl-1-methoxypenta-1-4-dien-1-yl)oxysilane
- 1-Methoxy-3-(trimethylsilyloxy)butadiene
- Trimethyl[(4-methyl-1-3-pentadien-2-yl)oxy]silane
Uniqueness
(1-Ethoxypenta-1-4-dien-1-yl)oxysilane is unique due to its specific structural features, which confer distinct chemical properties. The presence of the ethoxy group and the penta-1,4-dien-1-yl moiety allows for a wide range of chemical reactions and applications that may not be possible with other similar compounds.
Eigenschaften
CAS-Nummer |
111722-98-6 |
|---|---|
Molekularformel |
C10H20O2Si |
Molekulargewicht |
200.35 g/mol |
IUPAC-Name |
1-ethoxypenta-1,4-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C10H20O2Si/c1-6-8-9-10(11-7-2)12-13(3,4)5/h6,9H,1,7-8H2,2-5H3 |
InChI-Schlüssel |
IPSWMNSQCJASJR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CCC=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


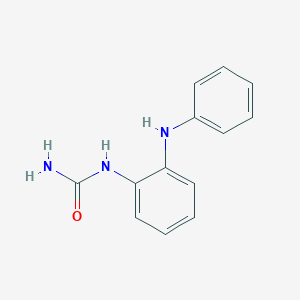
![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
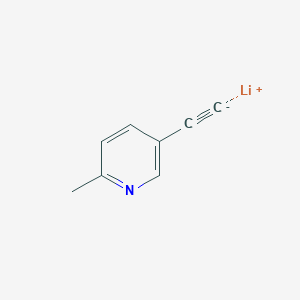
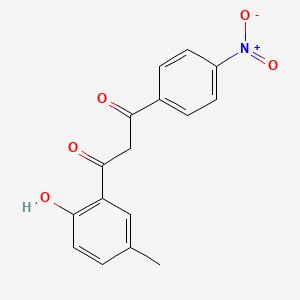
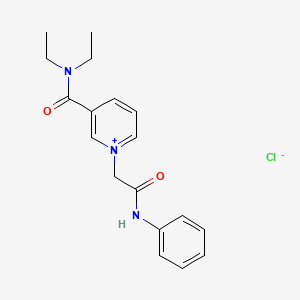
![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)
![N-[5-(diethylamino)pentan-2-yl]-2-ethoxybenzamide](/img/structure/B14333916.png)
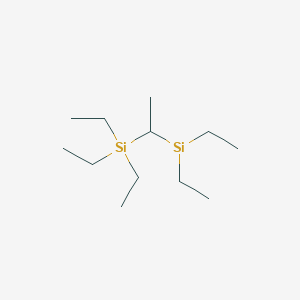
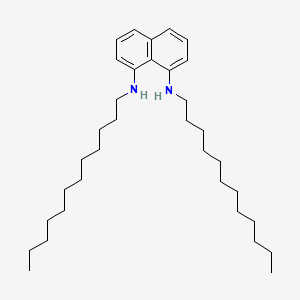
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)
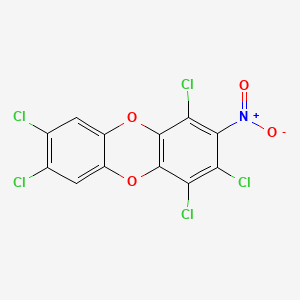
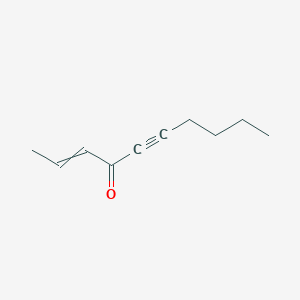
![2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol](/img/structure/B14333959.png)
